
C28H36Fno5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that features a variety of functional groups, including a carbamate, an oxo group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,7S,8S,9S)-8-[(4-fluorophenyl)methyl]-9-methyl-7-(4-methylphenoxy)-2-oxooxonan-3-yl]carbamate involves multiple steps. The key steps include the formation of the oxonan ring, the introduction of the fluorophenyl group, and the final carbamate formation. Typical reaction conditions involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would be essential to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of oncology.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,7S,8S,9S)-8-[(4-fluorophenyl)methyl]-9-methyl-7-(4-methylphenoxy)-2-oxooxonan-3-yl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- tert-butyl N-[(3S,7S,8S,9S)-8-[(4-chlorophenyl)methyl]-9-methyl-7-(4-methylphenoxy)-2-oxooxonan-3-yl]carbamate
- tert-butyl N-[(3S,7S,8S,9S)-8-[(4-bromophenyl)methyl]-9-methyl-7-(4-methylphenoxy)-2-oxooxonan-3-yl]carbamate
Comparison: The primary difference between these compounds lies in the substituent on the phenyl ring (fluorine, chlorine, bromine). The presence of different halogens can significantly affect the compound’s reactivity, biological activity, and physical properties. For instance, the fluorine-substituted compound may exhibit different binding affinities to biological targets compared to its chlorine or bromine counterparts.
This detailed article provides a comprehensive overview of the compound C28H36FNO5, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H36FNO5 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[(1R,4aS,8aS)-1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C28H36FNO5/c1-4-33-23-17-20(18-24(34-5-2)26(23)35-6-3)27(31)30-16-15-28(32)14-8-7-9-22(28)25(30)19-10-12-21(29)13-11-19/h10-13,17-18,22,25,32H,4-9,14-16H2,1-3H3/t22-,25-,28-/m0/s1 |
InChI Key |
ULZQLHQFKVEFIF-ULNCZQIZSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC[C@]3(CCCC[C@H]3[C@@H]2C4=CC=C(C=C4)F)O |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12618526.png)
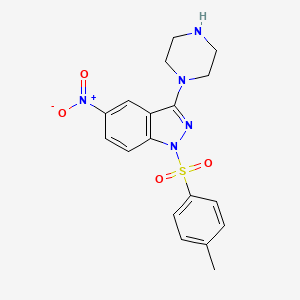
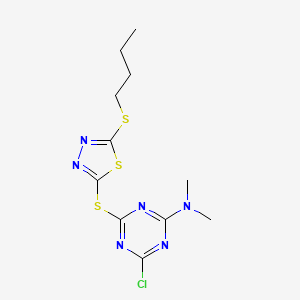
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)
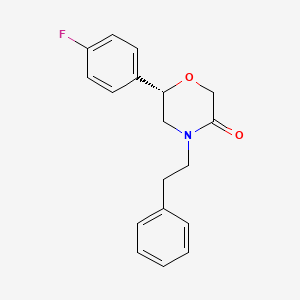
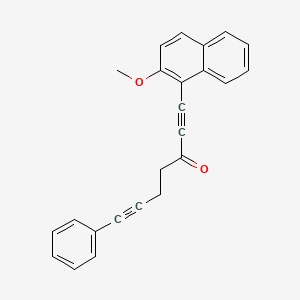
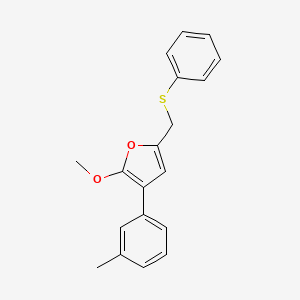
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
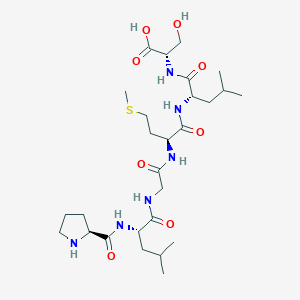
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)
![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
